1-(4-Methoxy-2-methylphenyl)-1-propanol
Description
1-(4-Methoxy-2-methylphenyl)-1-propanol (CAS: 80868-64-0) is a substituted propanol derivative with a methoxy and methyl group on the aromatic ring. Its molecular formula is C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol) . This compound is structurally characterized by a hydroxyl group on the propanol chain and a 4-methoxy-2-methylphenyl substituent. It is primarily used in synthetic organic chemistry, such as in the preparation of carbamate derivatives (e.g., tert-butyl[1-(4-methoxy-2-methylphenyl)-3-phenylprop-2-yn-1-yl]carbamate) via hydroxyl group functionalization . Its synthesis often involves catalytic methods or intermediates like prop-2-en-1-ol derivatives .
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQFDNVMYBRGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-2-methylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 1-(4-Methoxy-2-methylphenyl)-1-propanone
Reduction: this compound (same as the starting material)
Substitution: Nitro- or bromo-substituted derivatives of the phenyl ring
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-1-propanol has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
1-(4-Methoxy-2-methylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2-hydroxy-4-methoxyphenyl)-1-propanol and 1-(3-methoxyphenyl)-1-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group at the 4-position enhances its electron-donating ability, affecting its reactivity in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of aromatic propanols. Key structural analogs include:
Notes:
- Cramer Classification: 1-(4-Methoxyphenyl)-1-propanol is assigned to Cramer Class II (moderate toxicity risk) due to its aromatic substituents, whereas simpler analogs like 1-phenyl-1-propanol fall into Class I (low risk) .
- Biological Activity: Nitroimidazole-substituted propanols (e.g., misonidazole) exhibit hypoxia-selective cytotoxicity, a property absent in 1-(4-Methoxy-2-methylphenyl)-1-propanol due to its lack of nitro groups .
Physicochemical Properties
- Reactivity: Unlike simpler propanols (e.g., 1-propanol), which react with ozone via hydride transfer (rate constant: 0.64 M⁻¹s⁻¹ at pH 7) to yield aldehydes and acids , aromatic propanols like this compound show reduced reactivity due to steric and electronic effects from the methoxy-methyl group.
- Thermodynamics: Propanols with aromatic substituents generally have higher boiling points and lower volatility compared to aliphatic analogs (e.g., 1-propanol, bp: 97°C vs. 1-(4-Methoxyphenyl)-1-propanol, estimated bp: >200°C) .
Biological Activity
1-(4-Methoxy-2-methylphenyl)-1-propanol, also known as 3-(4-Methoxy-2-methylphenyl)propan-1-ol, is an aromatic alcohol characterized by its unique chemical structure that includes a methoxy group and a methyl-substituted phenyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₀H₁₄O₂
- Molar Mass : 166.22 g/mol
- CAS Number : 5406-18-8
- Chemical Structure : The presence of both methoxy and methyl groups enhances its lipophilicity, allowing it to cross biological membranes effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, including E. coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 87.5 ± 25 ppm and a Minimum Bactericidal Concentration (MBC) of 175 ± 50 ppm . This suggests that the compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. By interacting with specific molecular targets, it may reduce inflammation in various biological contexts.
Pharmacological Interactions
This compound is noted for its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This interaction is crucial as it may influence drug metabolism and pharmacokinetics, suggesting that this compound could alter the effectiveness and toxicity of other medications when used concurrently.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propan-1-ol | Two methoxy groups | Enhanced biological activity |
| 3-(4-Methylphenyl)-2-propyn-1-ol | Triple bond in propanol chain | Varies based on reactivity |
| 4-Allyl-2-methoxyphenol (Eugenol) | Volatile phenolic compound | Antifungal, anti-inflammatory |
The comparison shows that while similar compounds may exhibit enhanced or varied biological activities due to structural differences, this compound maintains unique properties owing to its specific functional groups.
Study on Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of E. coli. The study utilized high-performance liquid chromatography (HPLC) to determine the stability and concentration of the compound in biological samples. Results indicated significant antimicrobial activity with clear dose-response relationships observed at varying concentrations .
In Vivo Studies
Further investigations into the in vivo effects of this compound are needed to establish therapeutic potential fully. Preliminary findings suggest that it may reduce inflammation in animal models, although comprehensive studies are required to validate these effects and understand the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
